Clinical Efficacy Equivalence with Reduced Dosing Burden: Fosfomycin Tromethamine vs. Multi-Day Comparator Antibiotics in uUTI
A 2020 meta-analysis of 21 studies (3,103 patients) demonstrated that single-dose fosfomycin tromethamine (3 g) is clinically equivalent to multi-day comparator antibiotic regimens (including nitrofurantoin, ciprofloxacin, norfloxacin, and trimethoprim-sulfamethoxazole) in treating uncomplicated urinary tract infection (uUTI) and asymptomatic bacteriuria in pregnant women. The analysis yielded an odds ratio (OR) of 0.89 (95% CI 0.71-1.10; P=0.41) for clinical resolution, indicating no significant difference in efficacy [1]. This equivalence is achieved with a single oral dose, contrasting with comparator regimens typically requiring 3-7 days of multiple daily administrations [1].
| Evidence Dimension | Clinical Resolution Rate in uUTI |
|---|---|
| Target Compound Data | Single-dose fosfomycin tromethamine (3 g) clinical resolution rate (pooled across comparators) |
| Comparator Or Baseline | Multi-day comparator antibiotics (nitrofurantoin, ciprofloxacin, norfloxacin, TMP-SMX; 3-7 day regimens) |
| Quantified Difference | OR 0.89 (95% CI 0.71-1.10); P=0.41 |
| Conditions | Systematic review and meta-analysis; 21 studies; 3,103 female patients with uUTI or asymptomatic bacteriuria |
Why This Matters
Procurement decisions favoring fosfomycin tromethamine enable single-dose treatment completion, reducing pill burden and potentially improving adherence without sacrificing clinical efficacy.
- [1] Wang T, Wu G, Wang J, et al. Comparison of single-dose fosfomycin tromethamine and other antibiotics for lower uncomplicated urinary tract infection in women and asymptomatic bacteriuria in pregnant women: A systematic review and meta-analysis. Int J Antimicrob Agents. 2020;56(1):106018. View Source
